(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 957034-49-0
VCID: VC2802645
InChI: InChI=1S/C9H10BN3O2S/c1-11-9-13-12-8(16-9)6-2-4-7(5-3-6)10(14)15/h2-5,14-15H,1H3,(H,11,13)
SMILES: B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O
Molecular Formula: C9H10BN3O2S
Molecular Weight: 235.08 g/mol

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

CAS No.: 957034-49-0

Cat. No.: VC2802645

Molecular Formula: C9H10BN3O2S

Molecular Weight: 235.08 g/mol

* For research use only. Not for human or veterinary use.

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid - 957034-49-0

Specification

CAS No. 957034-49-0
Molecular Formula C9H10BN3O2S
Molecular Weight 235.08 g/mol
IUPAC Name [4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenyl]boronic acid
Standard InChI InChI=1S/C9H10BN3O2S/c1-11-9-13-12-8(16-9)6-2-4-7(5-3-6)10(14)15/h2-5,14-15H,1H3,(H,11,13)
Standard InChI Key CPDFAKHYAAIBTF-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O

Introduction

Basic Information and Structural Characteristics

Chemical Identity and Properties

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is identified by the CAS number 957034-49-0 and MDL number MFCD09258666 . The compound has a molecular formula of C9H10BN3O2S and a molecular weight consistently reported between 235.07 and 235.1 g/mol across various sources . Its SMILES notation is represented as CNC1=NN=C(S1)C1=CC=C(C=C1)B(O)O, providing a standardized way to represent its chemical structure .

The compound is also registered in public chemical databases, with a PubChem CID of 44119766 , enabling researchers to access additional information through these repositories. The official IUPAC nomenclature fully describes its chemical structure, though alternative names such as [4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenyl]boronic acid may also be found in scientific literature .

Table 1: Basic Chemical Identity Information

ParameterValueSource
CAS Number957034-49-0
Molecular FormulaC9H10BN3O2S
Molecular Weight235.07-235.1 g/mol
MDL NumberMFCD09258666
PubChem CID44119766
SMILESCNC1=NN=C(S1)C1=CC=C(C=C1)B(O)O

Structural Features and Significance

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid contains several key structural elements that contribute to its potential biological activity and chemical reactivity. The compound features a 1,3,4-thiadiazole heterocyclic ring substituted with a methylamino group at the 5-position and connected to a phenyl ring at the 2-position. The phenyl ring further bears a boronic acid functional group at the para position relative to the thiadiazole attachment point.

The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which contributes to the compound's potential for hydrogen bonding and interaction with biological targets. The methylamino substituent adds additional hydrogen bonding capability, while the boronic acid group introduces a unique reactivity profile, including potential for covalent bond formation with nucleophilic groups in biological systems.

This structural combination makes the compound of particular interest in medicinal chemistry, as similar thiadiazole derivatives have demonstrated antimicrobial, anticancer, and other biological activities. The boronic acid functional group is known to play important roles in many pharmaceutical compounds, particularly as enzyme inhibitors.

Physical and Chemical Properties

Stability and Reactivity

Based on storage recommendations, (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid appears to require careful handling to maintain stability. Multiple sources indicate that the compound should be stored at refrigerated temperatures (2-8°C), in a dark place, and under inert atmosphere conditions . These storage requirements suggest sensitivity to oxygen, light, and/or elevated temperatures, which is consistent with the general reactivity of boronic acids.

The boronic acid functional group is known to undergo various reactions, including oxidation, transesterification, and complexation with nucleophiles. The thiadiazole ring may also participate in various reactions typical of heterocyclic compounds, such as nucleophilic substitution or coordination with metal ions through its nitrogen atoms.

Biological Activities and Applications

Comparison with Related Compounds

Similar compounds, such as (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid and (4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl)boronic acid, have been studied for their antimicrobial and anticancer properties. The presence of different substituents on the thiadiazole ring (amino vs. methylamino vs. methyl) can significantly alter the compound's reactivity and biological activity profiles.

The methylamino substituent in the target compound may confer different hydrogen bonding capabilities compared to the simple amino group, potentially affecting its interaction with biological targets. Research on related compounds suggests that such structural modifications can lead to varying degrees of efficacy against specific pathogens or cancer cell lines, highlighting the importance of structure-activity relationship studies in this class of compounds.

SupplierPackage SizePurityPrice (USD)AvailabilitySource
Aladdin Scientific100mg96%$344.908-12 weeks
Aladdin Scientific250mg96%$650.908-12 weeks
ChemshuttleNot specified95%Not specifiedIn stock
Bidepharmatech1g95+%Not specifiedNot specified

The extended lead time of 8-12 weeks mentioned by some suppliers is attributed to the need for sourcing specialized materials for production , which aligns with the likely synthetic complexity of this compound.

Research Directions and Future Prospects

Future Research Opportunities

Future research directions for (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid may include comprehensive in vitro and in vivo studies to assess its efficacy against specific biological targets and establish its safety profile. Additional research opportunities include:

  • Structure-activity relationship studies exploring modifications to the core structure to enhance potency or selectivity

  • Investigation of potential synergistic effects with established therapeutic agents

  • Development of improved synthetic routes to enhance accessibility and reduce production costs

  • Exploration of formulation strategies to overcome potential pharmacokinetic limitations

  • Detailed mechanistic studies to elucidate its mode of action at the molecular level

The compound's unique combination of a thiadiazole ring and a boronic acid functional group provides a promising scaffold for further development in medicinal chemistry and drug discovery efforts.

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